molecular formula C13H16Cl2N2 B1243621 Lanicemine dihydrochloride CAS No. 153322-06-6

Lanicemine dihydrochloride

Cat. No.: B1243621
CAS No.: 153322-06-6
M. Wt: 271.18 g/mol
InChI Key: KHJHFYAGQZYCLC-GXKRWWSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Biochemical Analysis

    Biochemical Properties

    Lanicemine dihydrochloride functions as a low-trapping NMDA channel blocker. It interacts with NMDA receptors, which are a type of glutamate receptor in the brain. The compound has a binding affinity (Ki) of 0.56-2.1 μM for NMDA receptors and an IC50 of 4-7 μM in CHO cells and 6.4 μM in Xenopus oocyte cells . These interactions inhibit the excitatory neurotransmitter glutamate, which plays a crucial role in synaptic plasticity and memory function.

    Cellular Effects

    This compound influences various cellular processes, particularly in neurons. It modulates cell signaling pathways by blocking NMDA receptors, which reduces calcium influx and subsequent excitotoxicity. This action helps in protecting neurons from damage and has been shown to produce sustained antidepressant effects . Additionally, this compound affects gene expression related to synaptic plasticity and neuroprotection.

    Molecular Mechanism

    At the molecular level, this compound exerts its effects by binding to the NMDA receptor, a type of ionotropic glutamate receptor. This binding inhibits the receptor’s activity, preventing excessive calcium influx into neurons, which can lead to excitotoxicity and neuronal damage . By modulating NMDA receptor activity, this compound helps in stabilizing neural circuits involved in mood regulation.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound have been observed to change over time. The compound shows stability in its antidepressant effects with repeated administration, without causing significant psychotomimetic side effects

    Dosage Effects in Animal Models

    In animal models, the effects of this compound vary with different dosages. Studies have shown that doses of 3, 10, or 30 mg/kg administered intraperitoneally produce dose-dependent elevations in spontaneous gamma-band EEG activity . Higher doses may lead to adverse effects, but the compound generally exhibits a favorable safety profile compared to other NMDA receptor antagonists.

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its physicochemical properties, such as solubility and molecular weight.

    Subcellular Localization

    The subcellular localization of this compound is primarily within neuronal cells, where it targets NMDA receptors on the cell membrane . The compound may also localize to other cellular compartments involved in neurotransmitter regulation. Post-translational modifications and targeting signals may direct this compound to specific subcellular locations, enhancing its therapeutic effects.

    Preparation Methods

  • Chemical Reactions Analysis

    • ARL 15896AR is primarily studied for its effects on NMDA receptors.
    • It likely undergoes interactions such as binding to the ion channel site on NMDA receptors, leading to use-dependent inhibition.
    • Common reagents and specific reaction pathways are not explicitly reported.
  • Scientific Research Applications

  • Comparison with Similar Compounds

    Biological Activity

    Lanicemine dihydrochloride, also known as AZD6765, is a low-trapping antagonist of the N-methyl-D-aspartate (NMDA) receptor, primarily developed for treating major depressive disorder (MDD) and treatment-resistant depression. This compound has garnered attention due to its unique pharmacological profile, which offers rapid antidepressant effects while minimizing psychotomimetic side effects typically associated with NMDA antagonists like ketamine.

    Lanicemine functions by blocking the NMDA receptor's ion channel, preventing calcium ion influx, which is crucial in regulating glutamatergic signaling. This modulation is particularly relevant in mood disorders where glutamate signaling is often dysregulated. The low-trapping nature of lanicemine means it does not remain bound to the receptor for extended periods, allowing for a more controlled pharmacological effect compared to other NMDA antagonists.

    Preclinical Findings

    Preclinical studies have demonstrated that lanicemine exhibits significant antidepressant-like effects in animal models. Key findings include:

    • Antidepressant Effects : Lanicemine has shown rapid antidepressant effects similar to those of ketamine, without the associated dissociative symptoms .
    • Neuroprotective Properties : The compound has been found to inhibit neurotoxicity and preserve synaptic function, suggesting potential neuroprotective applications beyond depression.
    • Synaptic Plasticity : It enhances neurotrophic factors and modulates synaptic plasticity, which are vital for mood regulation.

    Clinical Trials

    Several clinical trials have assessed the efficacy and safety of lanicemine in humans:

    • Phase IIb Study : In a randomized, double-blind trial involving 302 patients with MDD, lanicemine (50 mg and 100 mg doses) was administered as adjunctive treatment. The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to week 6. Results indicated that neither dose was superior to placebo in reducing depressive symptoms .
    • Single-Dose Exploratory Trial : A phase IIA study evaluated a single intravenous infusion of lanicemine (100 mg) in treatment-resistant MDD patients. Although well tolerated, this study also failed to demonstrate significant differences from placebo on primary efficacy measures .
    • Longer-Term Efficacy : Other studies suggested that lanicemine may provide sustained antidepressant effects lasting up to 10-13 days post-infusion, indicating its potential for longer-term management of depressive symptoms .

    Comparative Analysis with Other NMDA Antagonists

    Lanicemine's profile is often compared with that of ketamine due to their shared mechanism of action. A comparative analysis highlights key differences:

    FeatureLanicemineKetamine
    Binding Affinity (Ki)0.56–2.1 μM0.15 μM
    IC50 (Xenopus Oocyte)6.4 μM2.8 μM
    Trapping Percentage54%86%
    Antidepressant EfficacyModerateHigh
    Psychotomimetic EffectsMinimalSignificant

    This table illustrates that while both compounds act on NMDA receptors, lanicemine's lower binding affinity and reduced trapping percentage may contribute to its milder side effect profile .

    Case Studies and Observations

    Several case studies have documented individual responses to lanicemine treatment:

    • Case Study Analysis : In clinical settings, patients receiving lanicemine reported varied responses; some experienced significant mood improvements while others showed minimal changes compared to placebo groups .
    • Gut Microbiota Interaction : Research indicates that lanicemine does not significantly alter gut microbiota composition post-treatment, contrasting with ketamine's effects on gut bacteria linked to mood regulation . This suggests that the mechanisms through which these drugs exert their antidepressant effects may differ significantly.

    Properties

    IUPAC Name

    (1S)-1-phenyl-2-pyridin-2-ylethanamine;dihydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H14N2.2ClH/c14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-15-12;;/h1-9,13H,10,14H2;2*1H/t13-;;/m0../s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    KHJHFYAGQZYCLC-GXKRWWSZSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(CC2=CC=CC=N2)N.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC=C(C=C1)[C@H](CC2=CC=CC=N2)N.Cl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H16Cl2N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    271.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    153322-06-6
    Record name Lanicemine dihydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153322066
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (.alpha.S)-.alpha.-phenyl-2-pyridineethanamine hydrochloride (1:2)
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name LANICEMINE DIHYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59E712CNQR
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Lanicemine dihydrochloride
    Reactant of Route 2
    Reactant of Route 2
    Lanicemine dihydrochloride
    Reactant of Route 3
    Reactant of Route 3
    Lanicemine dihydrochloride
    Reactant of Route 4
    Reactant of Route 4
    Lanicemine dihydrochloride
    Reactant of Route 5
    Reactant of Route 5
    Lanicemine dihydrochloride
    Reactant of Route 6
    Reactant of Route 6
    Lanicemine dihydrochloride

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.